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molecular formula C6H15F6OP B093381 Triethyloxonium hexafluorophosphate CAS No. 17950-40-2

Triethyloxonium hexafluorophosphate

Cat. No. B093381
M. Wt: 248.15 g/mol
InChI Key: JRHIFBONIQGZFC-UHFFFAOYSA-N
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Patent
US08895566B2

Procedure details

Triethyloxonium hexafluorophosphate (3.20 g, 28.0 mmol) was added to a solution of tert-butyl 3-oxopiperazine-1-carboxylate (2.54 g, 12.7 mmol) in CH2CL2 (31.7 mL) at 0° C., and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with saturated NaHCO3, dried (Na2SO4), and concentrated to give tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate as an oil. LCMS (APCI+) M+H-t-Bu: 173 (40%); rt=3.14 minutes.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.C([O+:10]([CH2:13][CH3:14])[CH2:11][CH3:12])C.O=[C:16]1[NH:21]CC[N:18]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:17]1>>[CH2:13]([O:10][C:11]1[CH2:12][N:18]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:17][CH2:16][N:21]=1)[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.C(C)[O+](CC)CC
Name
Quantity
2.54 g
Type
reactant
Smiles
O=C1CN(CCN1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC=1CN(CCN1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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